Cas no 1082267-34-2 (1-(3-methanesulfonylphenyl)methylpiperazine)

1-(3-Methanesulfonylphenyl)methylpiperazine is a versatile chemical intermediate primarily used in pharmaceutical and organic synthesis. Its key structural features include a piperazine ring and a methanesulfonylphenyl group, which contribute to its utility in the development of bioactive compounds. The methanesulfonyl moiety enhances solubility and reactivity, making it valuable for modifications in drug discovery. This compound exhibits stability under standard conditions, ensuring reliable performance in synthetic applications. Its well-defined molecular structure allows for precise functionalization, supporting the synthesis of targeted derivatives. Researchers favor this intermediate for its consistent purity and compatibility with various reaction conditions, facilitating efficient scale-up in industrial processes.
1-(3-methanesulfonylphenyl)methylpiperazine structure
1082267-34-2 structure
Product name:1-(3-methanesulfonylphenyl)methylpiperazine
CAS No:1082267-34-2
MF:C12H18N2O2S
MW:254.348521709442
CID:5907576
PubChem ID:28293682

1-(3-methanesulfonylphenyl)methylpiperazine Chemical and Physical Properties

Names and Identifiers

    • 1-(3-methanesulfonylphenyl)methylpiperazine
    • 1082267-34-2
    • 1-[(3-methanesulfonylphenyl)methyl]piperazine
    • EN300-1987093
    • Inchi: 1S/C12H18N2O2S/c1-17(15,16)12-4-2-3-11(9-12)10-14-7-5-13-6-8-14/h2-4,9,13H,5-8,10H2,1H3
    • InChI Key: UXPOIHNARPJLRX-UHFFFAOYSA-N
    • SMILES: S(C)(C1=CC=CC(=C1)CN1CCNCC1)(=O)=O

Computed Properties

  • Exact Mass: 254.10889899g/mol
  • Monoisotopic Mass: 254.10889899g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 331
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.2
  • Topological Polar Surface Area: 57.8Ų

1-(3-methanesulfonylphenyl)methylpiperazine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1987093-0.25g
1-[(3-methanesulfonylphenyl)methyl]piperazine
1082267-34-2
0.25g
$642.0 2023-09-16
Enamine
EN300-1987093-2.5g
1-[(3-methanesulfonylphenyl)methyl]piperazine
1082267-34-2
2.5g
$1370.0 2023-09-16
Enamine
EN300-1987093-0.1g
1-[(3-methanesulfonylphenyl)methyl]piperazine
1082267-34-2
0.1g
$615.0 2023-09-16
Enamine
EN300-1987093-0.5g
1-[(3-methanesulfonylphenyl)methyl]piperazine
1082267-34-2
0.5g
$671.0 2023-09-16
Enamine
EN300-1987093-5.0g
1-[(3-methanesulfonylphenyl)methyl]piperazine
1082267-34-2
5g
$2110.0 2023-06-02
Enamine
EN300-1987093-5g
1-[(3-methanesulfonylphenyl)methyl]piperazine
1082267-34-2
5g
$2028.0 2023-09-16
Enamine
EN300-1987093-0.05g
1-[(3-methanesulfonylphenyl)methyl]piperazine
1082267-34-2
0.05g
$587.0 2023-09-16
Enamine
EN300-1987093-10g
1-[(3-methanesulfonylphenyl)methyl]piperazine
1082267-34-2
10g
$3007.0 2023-09-16
Enamine
EN300-1987093-10.0g
1-[(3-methanesulfonylphenyl)methyl]piperazine
1082267-34-2
10g
$3131.0 2023-06-02
Enamine
EN300-1987093-1.0g
1-[(3-methanesulfonylphenyl)methyl]piperazine
1082267-34-2
1g
$728.0 2023-06-02

1-(3-methanesulfonylphenyl)methylpiperazine Related Literature

Additional information on 1-(3-methanesulfonylphenyl)methylpiperazine

Introduction to 1-(3-methanesulfonylphenyl)methylpiperazine (CAS No. 1082267-34-2) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry

1-(3-methanesulfonylphenyl)methylpiperazine, identified by the chemical identifier CAS No. 1082267-34-2, is a heterocyclic compound that has garnered significant attention in the fields of chemical biology and medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the piperazine class, which is well-documented for its role in pharmaceutical development, particularly as an intermediate in the synthesis of bioactive molecules. The presence of a 3-methanesulfonylphenyl moiety in its structure introduces specific electronic and steric properties, making it a versatile scaffold for further derivatization and exploration of pharmacological effects.

The 3-methanesulfonylphenyl group is particularly noteworthy as it contributes to the compound's solubility, lipophilicity, and interaction with biological targets. In recent years, there has been a growing interest in designing molecules that incorporate sulfonyl groups, as these functional moieties have been shown to enhance binding affinity and metabolic stability. The combination of the piperazine ring and the 3-methanesulfonylphenyl substituent makes 1-(3-methanesulfonylphenyl)methylpiperazine a promising candidate for further investigation in drug discovery programs.

One of the most compelling aspects of this compound is its potential application in the development of novel therapeutic agents. The piperazine core is a common pharmacophore in many drugs used to treat neurological disorders, such as antipsychotics and antidepressants. By modifying the substituents attached to the piperazine ring, researchers can fine-tune the biological activity of the molecule. The 3-methanesulfonylphenyl group, in particular, has been investigated for its ability to modulate receptor binding and enzyme inhibition. This has led to several studies exploring its use in the treatment of conditions such as pain, inflammation, and neurodegenerative diseases.

Recent advancements in computational chemistry have enabled more efficient screening of compounds like 1-(3-methanesulfonylphenyl)methylpiperazine for their potential biological activity. Machine learning models and molecular docking simulations have been employed to predict how this compound might interact with various biological targets. These computational approaches have identified several promising derivatives with enhanced potency and selectivity. For instance, studies have shown that modifications to the 3-methanesulfonylphenyl group can significantly improve binding affinity to certain enzymes involved in metabolic pathways relevant to human health.

In addition to its pharmacological potential, 1-(3-methanesulfonylphenyl)methylpiperazine has also been explored as a tool compound in chemical biology research. Its unique structure allows researchers to probe interactions between small molecules and biological macromolecules using techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. These studies have provided valuable insights into the mechanisms of action of related compounds and have helped inform the design of new drugs.

The synthesis of 1-(3-methanesulfonylphenyl)methylpiperazine presents an interesting challenge for organic chemists due to its complex architecture. However, recent methodological advances have made it more feasible to produce this compound on a larger scale. Techniques such as multi-step synthetic routes involving palladium-catalyzed cross-coupling reactions have enabled researchers to construct the desired structure with high efficiency and yield. These improvements in synthetic methodology are crucial for advancing both academic research and industrial applications.

The future prospects for 1-(3-methanesulfonylphenyl)methylpiperazine are bright, with ongoing research suggesting multiple avenues for further exploration. One particularly exciting direction is the use of this compound as a lead molecule for drug discovery programs targeting orphan receptors—proteins whose function is not well understood but which are implicated in various diseases. By leveraging the structural features of 1-(3-methanesulfonylphenyl)methylpiperazine, researchers hope to uncover new therapeutic strategies that could address unmet medical needs.

Moreover, the growing interest in green chemistry principles has prompted investigations into sustainable synthetic routes for this compound. Researchers are exploring methods that minimize waste and reduce energy consumption without compromising yield or purity. These efforts align with broader trends in pharmaceutical manufacturing aimed at improving environmental sustainability while maintaining high standards of quality control.

In conclusion,1-(3-methanesulfonylphenyl)methylpiperazine (CAS No. 1082267-34-2) represents a fascinating compound with significant potential in chemical biology and medicinal chemistry. Its unique structural features make it a valuable tool for both academic research and drug development efforts aimed at addressing various human health challenges. As our understanding of its properties continues to grow,this molecule promises to play an increasingly important role in shaping future therapeutic interventions across multiple disease areas.

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